molecular formula C16H28O6 B1612713 Geranyl b-D-glucoside CAS No. 22850-13-1

Geranyl b-D-glucoside

Cat. No.: B1612713
CAS No.: 22850-13-1
M. Wt: 316.39 g/mol
InChI Key: RMMXLHZEVYNSJO-XFFZJAGNSA-N
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Description

Geranyl b-D-glucoside is a glycosidic compound that consists of a geranyl group attached to a beta-D-glucopyranoside moiety. This compound is known for its presence in various plants, particularly in tea leaves, where it acts as an aroma precursor. It is a significant compound in the field of flavor chemistry due to its role in the formation of geraniol, a potent tea odorant .

Mechanism of Action

Target of Action

Geranyl Beta-D-Glucopyranoside, a supramolecular amphiphile, is primarily targeted by enzymes such as geraniol synthase (GES) and Nudix hydrolase . These enzymes play a crucial role in the biosynthesis of geranyl glycosides in plants .

Mode of Action

The interaction of Geranyl Beta-D-Glucopyranoside with its targets involves a series of biochemical reactions. The cytosolic Nudix hydrolase 1 (CsNUDX1-cyto) shows higher hydrolysis activity of geranyl-pyrophosphate to geranyl-monophosphate (GP) in vitro than its chloroplastidial counterpart (CsNUDX1-chlo) . This interaction results in the production of geranyl β-primeveroside, a derivative of Geranyl Beta-D-Glucopyranoside .

Biochemical Pathways

Geranyl Beta-D-Glucopyranoside affects the geraniol biosynthesis pathway. The compound is synthesized from geranyl diphosphate (GPP) in planta by the co-expression of genes for geraniol synthase (GES) and a known geraniol glucosyltransferase gene . This pathway leads to the formation of geranyl glucoside, a precursor for Geranyl Beta-D-Glucopyranoside .

Pharmacokinetics

It is known that the compound forms micelles in water with the help of ions . These micelles, which are complex aggregates of many molecules with a hydrophobic interior and hydrophilic exterior, may influence the bioavailability of Geranyl Beta-D-Glucopyranoside .

Result of Action

The molecular and cellular effects of Geranyl Beta-D-Glucopyranoside’s action are primarily observed in plants. For instance, the expression of CsNUDX1-cyto in tea leaves leads to a significant increase in geranyl β-primeveroside abundance . On the other hand, suppression of CsNUDX1-cyto transcription results in a significant decrease in geranyl β-primeveroside abundance .

Action Environment

The action, efficacy, and stability of Geranyl Beta-D-Glucopyranoside can be influenced by environmental factors. For instance, the compound has been shown to form micelles in water, which can stabilize the compound and protect it from degradation by sunlight or other environmental factors

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Geranyl Beta-D-Glucopyranoside is involved in the process of glycosylation, a common reaction for the biosynthesis of small molecule glycosides . This compound interacts with enzymes such as UDP-dependent glycosyltransferase (UGT) which mediates the glycosylation process . The nature of these interactions involves the transfer of a sugar molecule from an activated carbohydrate donor, usually UDP-glucose, to a wide range of acceptors .

Cellular Effects

In cellular processes, Geranyl Beta-D-Glucopyranoside has been observed to have effects on Escherichia coli cells when used in whole-cell biotransformation . The compound influences cell function by participating in the biotransformation process, contributing to the production of more stable glycosides .

Molecular Mechanism

The mechanism of action of Geranyl Beta-D-Glucopyranoside at the molecular level involves its participation in the glycosylation process. It acts as a substrate for the UDP-dependent glycosyltransferase (UGT), which transfers a sugar molecule from UDP-glucose to the compound, resulting in the formation of a glycoside .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Geranyl Beta-D-Glucopyranoside have been observed over time. For instance, in a study involving the whole-cell biotransformation of geraniol with Escherichia coli, Geranyl Beta-D-Glucopyranoside was obtained with 100% selectivity during a biotransformation on L-scale .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Geranyl Beta-D-Glucopyranoside in animal models are limited, related compounds like geraniol have been studied. Geraniol has been observed to exhibit neuroprotective effects, suggesting potential benefits for conditions associated with low testosterone levels .

Metabolic Pathways

Geranyl Beta-D-Glucopyranoside is involved in the isoprenoid pathway. It is synthesized by the enzyme UDP-dependent glycosyltransferase (UGT), which transfers a sugar molecule from UDP-glucose to geraniol, resulting in the formation of Geranyl Beta-D-Glucopyranoside .

Subcellular Localization

The subcellular localization of Geranyl Beta-D-Glucopyranoside is not explicitly documented. Related compounds like geranyl diphosphate synthase have been found to localize to the cytosol , suggesting a possible similar localization for Geranyl Beta-D-Glucopyranoside.

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl b-D-glucoside can be synthesized using the Koenigs-Knorr reaction, which involves the glycosylation of geraniol with a glucosyl donor in the presence of a catalyst. The reaction conditions typically include the use of a phase-transfer catalyst or a Lewis acid catalyst to enhance the yield. The reaction is monitored using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and infrared spectroscopy (IR) .

Industrial Production Methods: Industrial production of geranyl beta-D-glucopyranoside involves similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, time, and catalyst concentration, is crucial to achieve higher yields. The use of advanced chromatographic techniques ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Geranyl b-D-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Geranyl b-D-glucoside is unique due to its specific role in the formation of geraniol, a key aroma compound in tea. Its presence in various plants and its potential health benefits make it a compound of significant interest in both flavor chemistry and biomedical research .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O6/c1-10(2)5-4-6-11(3)7-8-21-16-15(20)14(19)13(18)12(9-17)22-16/h5,7,12-20H,4,6,8-9H2,1-3H3/b11-7+/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXLHZEVYNSJO-QYSJADTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316488
Record name Geranyl glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22850-13-1
Record name Geranyl glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22850-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geranyl glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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